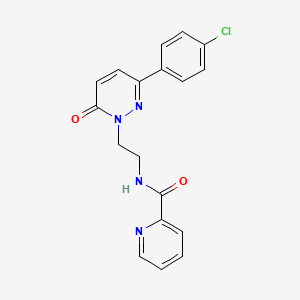

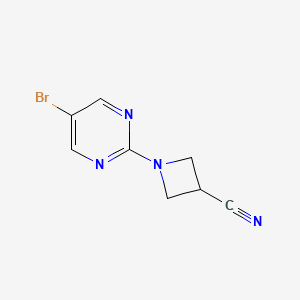

![molecular formula C22H19F3N4O2 B2500908 N-(4-(6-吗啉基吡啶并[3,4-d]嘧啶-3-基)苯基)-4-(三氟甲基)苯甲酰胺 CAS No. 922667-98-9](/img/structure/B2500908.png)

N-(4-(6-吗啉基吡啶并[3,4-d]嘧啶-3-基)苯基)-4-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential as therapeutic agents, particularly in the treatment of gastrointestinal disorders, cancer, and as antibacterial agents. The structure of this compound suggests that it may have interesting chemical and biological properties due to the presence of the morpholine ring, the pyridazine moiety, and the trifluoromethyl group.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an appropriate amine with a substituted benzoyl chloride or an acid anhydride. In the case of morpholine-containing benzamides, the synthesis may involve the use of morpholine as the amine component. For example, the synthesis of related compounds has been reported through the condensation of substituted isocyanates with morpholine-containing amines . The specific synthesis route for "N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide" is not detailed in the provided papers, but it likely follows similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using techniques such as NMR, FT-IR, MS, and X-ray crystallography. For instance, the crystal structure of a related compound was determined using X-ray diffraction, confirming the molecular geometry . The presence of the morpholine ring and the trifluoromethyl group can influence the molecular conformation and packing in the solid state, which can be further analyzed using computational methods such as DFT .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitution, due to the presence of the amide group. The reactivity of the compound can be influenced by the substituents on the benzamide core. For example, the presence of a trifluoromethyl group can increase the electrophilic character of the carbonyl carbon, potentially affecting its reactivity . The morpholine ring can also participate in reactions, such as ring-opening, under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the trifluoromethyl group can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties . The morpholine ring can contribute to the basicity of the compound, potentially affecting its solubility in aqueous solutions. The chemical stability of the compound can be assessed through studies of its reactivity and susceptibility to hydrolysis or oxidation.

科学研究应用

合成和生物活性

已经进行了关于与感兴趣化合物共享结构组分的化合物的合成和生物活性的研究,重点放在它们在癌症治疗中的潜在应用以及它们对癌细胞增殖的独特抑制效果上。例如,关于类似化合物的合成和晶体结构的研究揭示了它们对各种癌细胞系的有效抑制作用,突显了它们在药物化学和肿瘤学研究中的重要性 (Lu et al., 2017) (Ji et al., 2018)。

抗真菌活性

另一个感兴趣的领域是为抗真菌应用合成和表征衍生物及其配合物。对含有吗啉和硫代羰基官能团的化合物进行了研究,用于抗击主要病原体的抗真菌活性,为新抗真菌剂的开发提供了宝贵的见解 (Weiqun et al., 2005)。

合成方法学

对于创造含有吗啉组分的化合物的合成方法学的探索也很突出。这些研究不仅提供了新的合成途径,还有助于理解与感兴趣化合物相关的化学反应和结构,例如通过与乙炔和胺反应创造各种衍生物,展示了合成化学的创新方法 (Shainyan et al., 2019)。

抗菌和抗增殖活性

进一步的研究包括设计和合成苯甲酰胺衍生物,用于其对不同癌细胞系的抗增殖活性,以及对其抗菌性能的研究。这些工作强调了与N-(4-(6-吗啉吡啶并[3,4-d]嗪-3-基)苯基)-4-(三氟甲基)苯甲酰胺相关的化合物在各种生物应用中的多功能性,为未来药物发现和开发奠定了基础 (Wang et al., 2015) (Bektaş等,2007)。

属性

IUPAC Name |

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N4O2/c23-22(24,25)17-5-1-16(2-6-17)21(30)26-18-7-3-15(4-8-18)19-9-10-20(28-27-19)29-11-13-31-14-12-29/h1-10H,11-14H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCUGHJBZILBQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

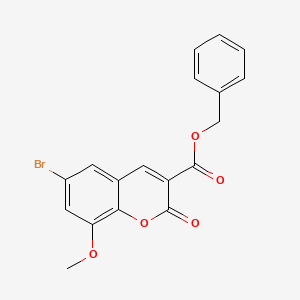

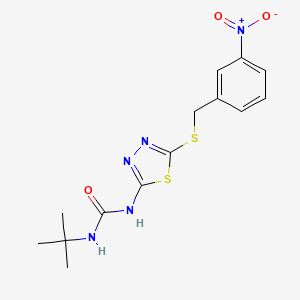

![1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2500830.png)

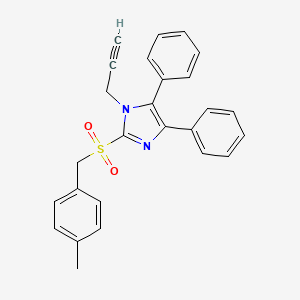

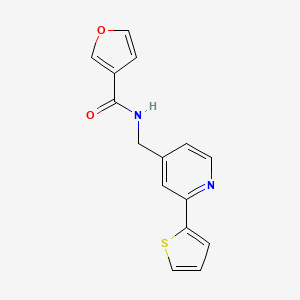

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2500835.png)

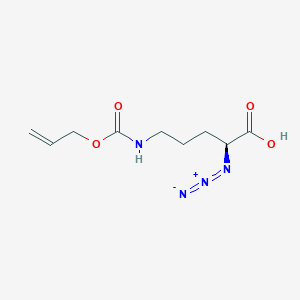

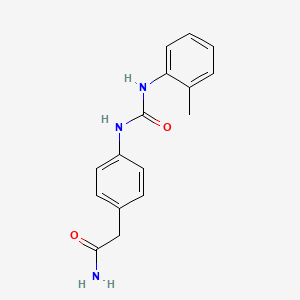

![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2500840.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2500844.png)

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2500847.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2500848.png)